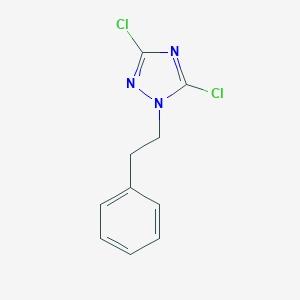
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole, also known as DPTR, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPTR belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in key cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole. One area of interest is its potential use in cancer therapy, as it has been shown to be effective against a range of cancer cell lines. Further studies are needed to determine its efficacy in vivo and to identify its molecular targets. Another area of interest is its potential use as an anti-inflammatory and analgesic agent, as it has been shown to be effective in animal models. Further studies are needed to determine its safety and efficacy in humans. Additionally, this compound and other triazole compounds may have potential applications in other areas, such as infectious diseases and neurodegenerative disorders, which warrant further investigation.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 2-phenylethylamine in the presence of a catalyst. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has been shown to possess a range of biological activities that make it an attractive compound for scientific research. It has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Formule moléculaire |
C10H9Cl2N3 |
|---|---|
Poids moléculaire |
242.1 g/mol |
Nom IUPAC |
3,5-dichloro-1-(2-phenylethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H9Cl2N3/c11-9-13-10(12)15(14-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
UJGCVAUILIPKOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NC(=N2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)






![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)